molecular formula C11H10O2 B3028701 5-Phenylpenta-2,4-dienoic acid CAS No. 28010-12-0

5-Phenylpenta-2,4-dienoic acid

Cat. No.: B3028701
CAS No.: 28010-12-0
M. Wt: 174.20 g/mol
InChI Key: FEIQOMCWGDNMHM-KBXRYBNXSA-N
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Description

5-Phenylpenta-2,4-dienoic acid is an organic compound with the molecular formula C11H10O2. It is a member of the styrene family and is characterized by a conjugated diene system with a phenyl group attached to the fifth carbon atom. This compound is known for its pale yellow color and is insoluble in water but soluble in dimethyl sulfoxide (DMSO) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpenta-2,4-dienoic acid typically involves the reaction of benzene with a suitable diene precursor under acidic conditions. One common method is the reaction of benzene with this compound in trifluoromethanesulfonic acid (CF3SO3H). This reaction can yield various products depending on the reaction conditions, including 5,5-diphenylpent-2-enoic acid, tetralone, and indanone derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of superacids like trifluoromethanesulfonic acid can facilitate the efficient production of this compound. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its conjugated diene system combined with a phenyl group and a carboxylic acid functionality. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(2E,4E)-5-phenylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIQOMCWGDNMHM-KBXRYBNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552-94-9, 28010-12-0, 38446-98-9
Record name beta-Styrylacrylic acid
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Record name Penta-2,4-dienoic acid, 5-phenyl-, (E,E)-
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Record name 2,4-Pentadienoic acid, 5-phenyl-
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Record name 5-Phenyl-2,4-pentadienoic acid
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Record name 2,4-Pentadienoic acid, 5-phenyl-
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Record name 5-phenylpenta-2,4-dienoic acid
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Record name (2E,4E)-5-Phenyl-2,4-pentadienoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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